2-Methoxy-5-(tributylstannyl)pyrazine
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Overview
Description
2-Methoxy-5-(tributylstannyl)pyrazine is an organotin compound with the molecular formula C17H32N2OSn and a molecular weight of 399.16 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a methoxy group and a tributylstannyl group. It is commonly used in organic synthesis, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(tributylstannyl)pyrazine typically involves the stannylation of a pyrazine derivative. One common method is the palladium-catalyzed stannylation of 2-methoxy-5-bromopyrazine using tributyltin hydride as the stannylating agent . The reaction is carried out under an inert atmosphere, often using a solvent such as toluene or tetrahydrofuran (THF), and requires heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(tributylstannyl)pyrazine undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Substitution Reactions: The tributylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0), are often used as catalysts in cross-coupling reactions.
Solvents: Common solvents include toluene, THF, and dichloromethane.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating to temperatures ranging from 50°C to 100°C.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl or heteroaryl compounds.
Scientific Research Applications
2-Methoxy-5-(tributylstannyl)pyrazine has several scientific research applications, including:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the preparation of functional materials, such as organic semiconductors and conductive polymers.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(tributylstannyl)pyrazine in chemical reactions involves the activation of the tributylstannyl group by a palladium catalyst. This activation facilitates the formation of a carbon-palladium intermediate, which then undergoes transmetalation with an aryl or vinyl halide to form the desired cross-coupled product . The molecular targets and pathways involved are primarily related to the catalytic cycle of palladium-catalyzed cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Tributylstannyl)pyrazine: Similar to 2-Methoxy-5-(tributylstannyl)pyrazine but lacks the methoxy group.
2-Methoxy-5-(trimethylstannyl)pyrazine: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.
Uniqueness
The presence of the methoxy group in this compound provides unique electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of specific target molecules that require these unique properties.
Properties
IUPAC Name |
tributyl-(5-methoxypyrazin-2-yl)stannane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-4-6-2-3-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTSYFHDWYSWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(N=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2OSn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619331-63-4 |
Source
|
Record name | 2-methoxy-5-(tributylstannyl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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